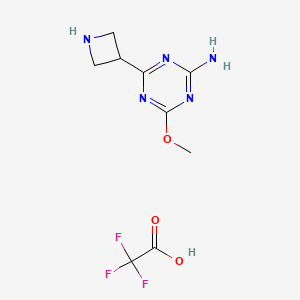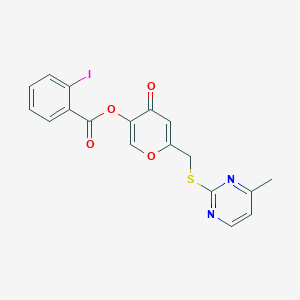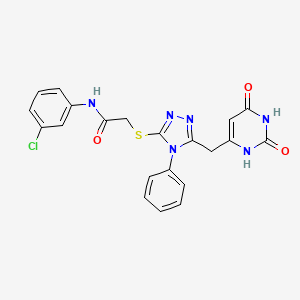
4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine;2,2,2-trifluoroacetic acid is a complex organic compound that combines the structural features of azetidine, triazine, and trifluoroacetic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The azetidine ring is known for its presence in bioactive molecules, while the triazine ring is a common scaffold in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized from azetidinones (β-lactams) through reduction reactions using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride . The triazine ring can be introduced through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The methoxy group on the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring yields azetidinones, while substitution reactions on the triazine ring can produce a variety of substituted triazines.
Scientific Research Applications
4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The triazine ring can form hydrogen bonds and hydrophobic interactions with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered ring containing nitrogen, known for its presence in bioactive molecules.
Triazine: A six-membered ring containing three nitrogen atoms, commonly used in pharmaceuticals and agrochemicals.
Trifluoroacetic Acid: A strong acid used as a reagent in organic synthesis.
Uniqueness
4-(Azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine is unique due to the combination of these three structural features, which confer distinct chemical and biological properties. The presence of the azetidine ring enhances its potential as a bioactive molecule, while the triazine ring provides a versatile scaffold for further functionalization. The trifluoroacetic acid moiety increases the compound’s acidity and reactivity, making it useful in various synthetic applications .
Properties
IUPAC Name |
4-(azetidin-3-yl)-6-methoxy-1,3,5-triazin-2-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O.C2HF3O2/c1-13-7-11-5(4-2-9-3-4)10-6(8)12-7;3-2(4,5)1(6)7/h4,9H,2-3H2,1H3,(H2,8,10,11,12);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMZJUUSZSIOBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N)C2CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2578828.png)





![5-bromo-2-chloro-N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2578841.png)
![N-(3-bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2578843.png)


![2-Chloro-3-[(4-ethoxyphenyl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B2578847.png)



